Bromothricin

Description

Properties

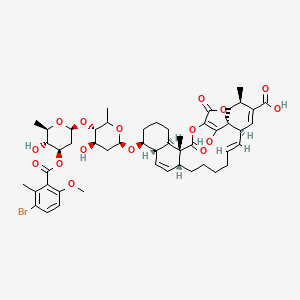

Molecular Formula |

C50H63BrO16 |

|---|---|

Molecular Weight |

999.9 g/mol |

IUPAC Name |

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H63BrO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27?,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |

InChI Key |

NJWVTCNYKWXLEH-YWMYNOBSSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |

Canonical SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Bromothricin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromothricin is a complex macrolide antibiotic belonging to the spirotetronate family. It is a prime example of a natural product whose biosynthesis can be intentionally manipulated to generate a novel derivative. This technical guide delves into the origins of this compound, from its producing microorganism to the intricacies of its biosynthetic pathway and the experimental methodologies employed in its production and characterization. This compound is a directed biosynthetic analogue of chlorothricin, produced by a chlorothricin-producing strain of Streptomyces antibioticus when the fermentation medium is supplemented with potassium bromide.[1] In this process, bromide is preferentially incorporated over chloride into the molecular structure.[1]

Producing Organism

The microorganism responsible for the production of this compound is a specific strain of the bacterium Streptomyces antibioticus.

| Attribute | Description |

| Species | Streptomyces antibioticus |

| Strain | Tü 99[2] |

| Gram Stain | Positive |

| Morphology | Filamentous bacteria, forming a mycelial network |

| Habitat | Soil |

| Metabolism | Aerobic |

Streptomyces species are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The strain Tü 99 is specifically known for its production of the chlorinated macrolide, chlorothricin.[2]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of chlorothricin. This compound is not a product of a distinct biosynthetic pathway but rather a result of the promiscuity of a halogenating enzyme within the chlorothricin biosynthetic machinery.

The biosynthetic gene cluster for chlorothricin in Streptomyces antibioticus DSM 40725 has been identified and characterized. This cluster contains the genes encoding all the necessary enzymes for the assembly of the complex chlorothricin molecule. The formation of this compound leverages this existing pathway with a crucial modification in the fermentation medium.

The biosynthesis of the aglycone of chlorothricin (and by extension, this compound) is a complex process involving a type I polyketide synthase (PKS). The precursor units for the polyketide backbone are derived from primary metabolism.

| Precursor Molecule | Role in Biosynthesis |

| Acetate | Primary building block for the polyketide chain |

| Propionate | Incorporated into the polyketide chain |

| Glucose | Precursor for the deoxy-sugar moieties |

| Methionine | Donor of a methyl group |

The Halogenation Step: From Chlorine to Bromine

The key step in the formation of this compound is the halogenation of a biosynthetic intermediate. In the natural biosynthesis of chlorothricin, a dedicated halogenase enzyme incorporates a chlorine atom onto a precursor molecule. However, this halogenase exhibits a degree of substrate promiscuity, allowing it to utilize bromide ions if they are present in sufficient concentration in the fermentation medium.

By supplementing the culture medium of Streptomyces antibioticus Tü 99 with potassium bromide, the enzymatic halogenation step preferentially incorporates bromide instead of chloride, leading to the production of this compound as the major halogenated product.[1] This process is a classic example of "directed biosynthesis," a strategy used to generate novel halogenated natural products.

The reaction is catalyzed by a halogenase, a class of enzymes that can be FADH2-dependent or non-heme iron-dependent.[3][4][5] These enzymes activate a halide ion (in this case, bromide) and incorporate it into an electron-rich substrate. The substrate binding and positioning within the enzyme's active site are crucial for the reaction's selectivity and efficiency.[3][6]

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

Fermentation for this compound Production

Representative Fermentation Medium Composition:

| Component | Concentration (g/L) | Purpose |

| Glucose | 20.0 | Carbon Source |

| Soybean Meal | 15.0 | Nitrogen Source |

| Yeast Extract | 2.0 | Nitrogen and Growth Factor Source |

| CaCO₃ | 3.0 | pH Buffering |

| KBr | 1.0 - 5.0 | Bromide Source for Directed Biosynthesis |

| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |

Fermentation Parameters:

| Parameter | Value |

| Temperature | 28-30 °C |

| pH | 6.8 - 7.2 |

| Agitation | 200-250 rpm |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 7-10 days |

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

General Extraction and Purification Protocol:

-

Harvesting: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate or butanol. The mycelial cake can also be extracted separately with a polar organic solvent like acetone or methanol to recover any intracellular product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For size exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) to obtain pure this compound.

-

Caption: Experimental Workflow for this compound Production.

Structure Elucidation

The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Spectroscopic Data:

| Technique | Expected Information |

| High-Resolution Mass Spectrometry (HR-MS) | Provides the exact molecular weight and elemental formula, confirming the substitution of chlorine with bromine. |

| ¹H NMR | Shows the number and connectivity of protons in the molecule. |

| ¹³C NMR | Indicates the number of unique carbon atoms and their chemical environment. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity of the carbon and proton skeleton. |

Due to the structural similarity to chlorothricin, the NMR spectra would be expected to be very similar, with minor shifts in the signals of the atoms near the site of halogenation.

Conclusion

The origin of this compound is a fascinating example of biosynthetic engineering, where a known antibiotic-producing bacterium is coaxed into producing a novel, halogenated analog. By understanding the biosynthetic pathway of the parent compound, chlorothricin, and the substrate flexibility of the halogenase enzyme, researchers were able to rationally design a fermentation process to generate this compound. This in-depth guide provides a framework for understanding the fundamental principles behind the origin of this compound, from the producing organism to the key biosynthetic transformations and the experimental methodologies required for its production and characterization. Further research to quantify the production yields and fully characterize the brominating halogenase would provide deeper insights into this remarkable example of microbial secondary metabolism.

References

- 1. This compound [chemicalbook.com]

- 2. Streptomyces antibioticus Tü 99 | DSM 40725, JCM 4980, ETH 31305, BCRC 12042, CECT 3234 | BacDiveID:14980 [bacdive.dsmz.de]

- 3. Frontiers | Does Substrate Positioning Affect the Selectivity and Reactivity in the Hectochlorin Biosynthesis Halogenase? [frontiersin.org]

- 4. Identification of a Halogenase Involved in the Biosynthesis of Ochratoxin A in Aspergillus carbonarius - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Does Substrate Positioning Affect the Selectivity and Reactivity in the Hectochlorin Biosynthesis Halogenase? - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Bromothricin from Streptomyces antibioticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Bromothricin, a potent antibiotic produced by Streptomyces antibioticus. This compound is a directed biosynthetic analogue of chlorothricin, distinguished by the incorporation of a bromine atom instead of chlorine. This document details the fermentation process for producing this compound, the experimental protocols for its extraction and purification, and a summary of its physicochemical and biological properties. Furthermore, it elucidates the regulatory mechanisms governing its biosynthesis, offering insights for potential yield improvement and analog generation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of the clinically important antibiotics. This compound is a notable member of the spirotetronate class of antibiotics, produced by Streptomyces antibioticus strain Tü 99. It is a structural analogue of chlorothricin, a metabolite also produced by the same bacterial strain.

The discovery of this compound stemmed from experiments involving the supplementation of the fermentation medium with potassium bromide.[1][2] This led to the preferential incorporation of bromide over chloride into the benzoyl moiety of the molecule, resulting in the formation of this compound as the predominant product.[1][2] Like chlorothricin, this compound exhibits significant biological activity, making it a compound of interest for further investigation and development. This guide aims to provide a detailed technical resource for researchers working on the discovery, characterization, and development of this compound and related natural products.

Physicochemical and Biological Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be largely inferred from its close structural analogue, chlorothricin.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₃BrO₁₆ | [1][3] |

| Molecular Weight | 999.9 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Solid | [3] |

| Storage Temperature | -20°C | [2] |

Biological Activity

This compound is expected to exhibit a similar spectrum of antimicrobial activity to chlorothricin, which is active against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for chlorothricin against several bacterial strains are presented in Table 2 and can be considered indicative of this compound's potential activity.

| Target Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 31.25 | [4] |

| Bacillus cereus | 62.5 | [4] |

| Staphylococcus aureus | 100 | [4] |

| Staphylococcus epidermidis | 31.25 | [4] |

| Streptococcus pneumoniae | 62.5 | [4] |

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces antibioticus. The following protocol is adapted from established methods for chlorothricin production, with the key modification of adding a bromide source to the fermentation medium.

Media Composition

Table 3: Media for this compound Fermentation

| Medium | Component | Concentration |

| Seed Medium (YEME) | Yeast Extract | 3 g/L |

| Tryptone | 5 g/L | |

| Malt Extract | 3 g/L | |

| Glucose | 10 g/L | |

| Sucrose | 340 g/L | |

| MgCl₂·6H₂O | 1.02 g/L | |

| Production Medium | Cold Pressed Soybean Flour | 20 g/L |

| Mannitol | 20 g/L | |

| CaCO₃ | 2 g/L | |

| Potassium Bromide (KBr) | 1-5 g/L (for this compound) |

Reference for base media composition:[4][5]

Experimental Protocol

-

Seed Culture Preparation: Inoculate a spore suspension of Streptomyces antibioticus into a 250 mL flask containing 50 mL of YEME seed medium. Incubate the flask on a rotary shaker at 220 rpm and 28°C for 48 hours.[4][5]

-

Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into the production medium containing potassium bromide.

-

Fermentation: Incubate the production culture at 28°C for 7 days on a rotary shaker.[4]

-

Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Extraction

-

Harvesting: After the 7-day fermentation period, harvest the culture broth.

-

Solvent Extraction: Extract the harvested broth with an equal volume of methanol.[4] Agitate the mixture vigorously for several hours to ensure efficient extraction of the intracellularly accumulated this compound.

-

Clarification: Separate the methanolic extract from the mycelial debris by centrifugation or filtration.

-

Concentration: Concentrate the clarified methanolic extract under reduced pressure to obtain a crude extract of this compound.

Purification

The crude extract can be purified using chromatographic techniques, primarily preparative HPLC.

Table 4: HPLC Parameters for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC (Suggested) |

| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[4] | C18 stationary phase, larger dimensions (e.g., 21.2 x 250 mm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Linear gradient of 15-95% B over 7 min[6] | Optimized gradient based on analytical separation |

| Flow Rate | 0.25 mL/min[6] | Scaled up based on column dimensions (e.g., 10-20 mL/min) |

| Detection | 222 nm[4] | UV detection at 222 nm |

Purification Protocol:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) and filter it through a 0.22 µm syringe filter.

-

Preparative HPLC: Inject the filtered sample onto a preparative C18 HPLC column. Elute with a gradient of acetonitrile in water (acidified with formic acid to improve peak shape).

-

Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

-

Final Product Preparation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Regulatory Pathway of Biosynthesis

The biosynthesis of this compound is expected to be under the same regulatory control as chlorothricin in Streptomyces antibioticus. The process is governed by a complex interplay of regulatory proteins that control the expression of the biosynthetic gene cluster.

A key regulator is ChlF1 , a TetR family transcriptional regulator. ChlF1 acts as a dual-function regulator, repressing the transcription of some genes while activating others within the chlorothricin biosynthetic gene cluster. The binding of chlorothricin or its intermediates to ChlF1 can modulate its DNA-binding activity, creating a feedback loop.

Another important regulator is ChlF2 , a SARP (Streptomyces Antibiotic Regulatory Protein) family activator. ChlF2 positively regulates the transcription of several key biosynthetic genes, and its overexpression has been shown to significantly increase chlorothricin production.

Caption: Experimental workflow for the production and isolation of this compound.

Caption: Regulatory pathway for this compound biosynthesis in S. antibioticus.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and preliminary characterization of this compound from Streptomyces antibioticus. By leveraging the extensive knowledge available for its close analogue, chlorothricin, researchers can efficiently produce and purify this compound for further investigation. The elucidation of the regulatory pathways governing its biosynthesis opens avenues for genetic engineering strategies to enhance production yields and generate novel analogues with potentially improved therapeutic properties. Further research is warranted to fully characterize the specific biological activity and physicochemical properties of this compound to ascertain its full potential as a therapeutic agent.

References

- 1. keyorganics.net [keyorganics.net]

- 2. agscientific.com [agscientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [chemicalbook.com]

- 5. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Bromothricin: A Technical Guide to its Initial Chemical Characterization

For Immediate Release

Tübingen, Germany - In the landscape of microbial secondary metabolites, the initial characterization of a novel compound is a critical step that lays the foundation for future research and potential therapeutic applications. This technical guide provides an in-depth analysis of the initial chemical characterization of Bromothricin, a polyketide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early structural elucidation, physicochemical properties, and biological context of this molecule.

Introduction

This compound is a complex macrolide antibiotic that is a directed biosynthetic analogue of Chlorothricin.[1] It is produced by the bacterium Streptomyces antibioticus (strain Tü 99) when its culture medium is supplemented with potassium bromide.[1] The pioneering work on its isolation and characterization was first published in 1969 by Keller-Schierlein, Muntwyler, and Zähner, who laid the groundwork for understanding this unique natural product.

Physicochemical Properties

The initial studies established the fundamental physicochemical properties of this compound, which are crucial for its identification, purification, and further investigation.

| Property | Value |

| Molecular Formula | C₅₀H₆₃BrO₁₆ |

| Molecular Weight | 999.94 g/mol |

These values were instrumental in the early stages of structural elucidation, providing the first clues to the elemental composition and overall size of the molecule.

Experimental Protocols

The isolation and purification of this compound from Streptomyces antibioticus cultures, while not detailed in readily available English literature, can be inferred from common practices for isolating similar microbial metabolites. The general workflow involves fermentation, extraction, and chromatographic purification.

Fermentation and Isolation Workflow

The production of this compound is achieved through submerged fermentation of Streptomyces antibioticus in a nutrient-rich medium supplemented with potassium bromide. The following diagram illustrates a logical workflow for the isolation and purification process.

Structural Elucidation Methodologies

The primary techniques employed for the structural elucidation of this compound were Magnetic Resonance Spectroscopy (NMR) and Spectrum Analysis, likely referring to Mass Spectrometry. These methods are cornerstones in the determination of the chemical structure of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Key experiments would include:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and build up the molecular structure.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments would offer clues about the different structural motifs within the molecule.

Structural Insights and Biological Context

This compound belongs to the spirotetronate family of antibiotics, with its structure being closely related to Chlorothricin. The key difference is the substitution of a bromine atom for a chlorine atom on the benzoate ester moiety.

Biosynthetic Relationship

The biosynthesis of this compound is a clear example of directed biosynthesis, where the halogen present in the culture medium dictates the final halogenated product.

Antimicrobial Activity

While specific data on the antimicrobial spectrum of this compound from its initial characterization is scarce in English literature, studies on its analogue, Chlorothricin, provide valuable insights. Chlorothricin exhibits activity against Gram-positive bacteria, such as Bacillus subtilis.[2] It is understood that the deoxysugar moieties of these molecules are crucial for their antibacterial activity.[2] It is therefore highly probable that this compound shares a similar spectrum of activity, primarily targeting Gram-positive bacteria.

Conclusion

The initial characterization of this compound, though challenging to access in its entirety from modern databases, established its identity as a brominated analogue of Chlorothricin. The foundational work provided its molecular formula and weight and pointed to the use of spectroscopic methods for its structural elucidation. This technical guide synthesizes the available information to present a coherent overview of the pioneering efforts to characterize this fascinating microbial metabolite. Further research into the original German literature is warranted to uncover the specific quantitative data that would complete our understanding of this compound's initial scientific debut.

References

An In-depth Technical Guide to the Bromothricin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromothricin, a brominated analog of the potent spirotetronate macrolide antibiotic chlorothricin, is a fascinating example of natural product diversification through directed biosynthesis. Produced by Streptomyces antibioticus strain Tü 99 when cultured in bromide-supplemented media, its biosynthetic pathway is intricately linked to that of its chlorinated counterpart. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, leveraging the well-studied chlorothricin pathway as a model. It details the genetic architecture, enzymatic machinery, and proposed biochemical transformations, with a special focus on the crucial halogenation step. This document consolidates available quantitative data, outlines key experimental methodologies, and presents visual representations of the biosynthetic and experimental workflows to serve as a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction

The spirotetronate antibiotics are a class of polyketide natural products renowned for their complex molecular architecture and significant biological activities, including antibacterial, antitumor, and enzyme-inhibiting properties. Chlorothricin, isolated from Streptomyces antibioticus, is a prominent member of this family. This compound is its directed biosynthetic analog, where the chlorine atom on the 6-methylsalicylic acid moiety is replaced by a bromine atom. This substitution is achieved by supplementing the fermentation medium of the chlorothricin-producing strain with potassium bromide, highlighting the flexibility of the halogenase enzyme involved in this pathway. Understanding the biosynthesis of this compound, by elucidating the chlorothricin pathway, offers valuable insights into the mechanisms of polyketide assembly, tailoring reactions, and the potential for generating novel halogenated natural products through biosynthetic engineering.

The this compound/Chlorothricin Biosynthetic Gene Cluster

The biosynthetic gene cluster for chlorothricin (and by extension, this compound) has been localized to a 122 kb contiguous DNA region in Streptomyces antibioticus DSM 40725.[1] Bioinformatic analysis has identified 42 open reading frames (ORFs), with 35 presumed to be involved in the biosynthesis of the antibiotic.[1] The cluster encodes a large modular type I polyketide synthase (PKS) system, enzymes for the biosynthesis of the deoxysugar and the modified salicylic acid moieties, as well as regulatory proteins.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into the formation of three key building blocks: the chlorothricolide aglycone, the two D-olivose sugar units, and the bromo-methylsalicylic acid moiety. These precursors are then assembled and further modified to yield the final product. The pathway is largely analogous to that of chlorothricin, with the substitution of chloride with bromide in the halogenation step.

Assembly of the Chlorothricolide Aglycone

The complex aglycone of this compound, known as chlorothricolide, is synthesized by a modular type I polyketide synthase (PKS) multienzyme complex, designated ChlA1-6.[2] Feeding experiments with 13C-labeled precursors have shown that the backbone is derived from ten acetate and two propionate units.[3] A three-carbon unit, derived from glycerol via phosphoenolpyruvate, is also incorporated to form carbons 22, 23, and 24.[4] The assembly process is proposed to involve tandem Diels-Alder cyclizations and a Baeyer-Villiger oxidation to form the characteristic spirotetronate macrocycle.[1][4]

Biosynthesis of the D-olivose Sugar Moieties

The two 2,6-dideoxy-D-rhamnose (D-olivose) sugar moieties are derived from glucose.[3] Isotopic labeling studies have demonstrated that this transformation involves the replacement of the 2-hydroxyl group of glucose with a hydrogen atom, proceeding with an inversion of configuration at the C-2 position.[4]

Formation of the Bromo-Methylsalicylic Acid Moiety and the Crucial Halogenation Step

The acyl moiety of this compound is a substituted 6-methylsalicylic acid. This component is synthesized from four acetate units and a methyl group from methionine.[3] The key halogenation step is catalyzed by the halogenase ChlB4.[5] In the biosynthesis of chlorothricin, ChlB4 acts as a C5-chlorinase. However, when the producing strain is cultured in the presence of bromide ions, ChlB4 exhibits relaxed substrate specificity and incorporates bromide at the same position, leading to the formation of the bromo-methylsalicylic acid precursor of this compound. Over-expression of chlB4 in conjunction with sodium chloride supplementation has been shown to increase the production of chlorothricin, suggesting that the halogenation step can be a rate-limiting factor.[6]

Final Assembly and Tailoring Steps

The final stages of this compound biosynthesis involve the glycosylation of the chlorothricolide aglycone with the two D-olivose units and the subsequent acylation with the bromo-methylsalicylic acid moiety. The enzyme ChlB3, a KSIII-like acyltransferase, plays a crucial role in transferring the 6-methylsalicylic acid moiety to the acyl carrier protein (ACP) ChlB2 before its incorporation.[7]

Regulatory Network

The biosynthesis of chlorothricin is tightly regulated. At least two key regulatory proteins have been identified within the gene cluster:

-

ChlF1 : A TetR family regulator that acts as a dual-function protein. It represses the transcription of itself (chlF1), a transporter gene (chlG), and a thioesterase gene (chlK), while activating the transcription of chlJ, which encodes an acyl-CoA carboxyl transferase crucial for precursor supply.[8][9] The DNA binding activity of ChlF1 is modulated by the final product chlorothricin and its glycosylated intermediates.[8][9]

-

ChlF2 : A SARP (Streptomyces Antibiotic Regulatory Protein) family activator that positively regulates the transcription of several biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL.[6][10]

Quantitative Data

The following tables summarize the available quantitative data related to chlorothricin biosynthesis.

Table 1: Enhancement of Chlorothricin Production through Genetic Engineering

| Genetic Modification | Fold Increase in Chlorothricin Production | Reference |

| Co-expression of chlF2 and chlK | 840% | [6] |

| Over-expression of chlB4 with NaCl supplementation | 41% (compared to chlF2 over-expression) | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Chlorothricin and its Analogs

| Compound | Bacillus subtilis (µg/ml) | Bacillus cereus (µg/ml) | Staphylococcus aureus (µg/ml) | Reference |

| Chlorothricin (CHL) | 31.25 | 31.25 | 31.25 | [6] |

| Deschloro-chlorothricin (des-CHL) | 62.5 | 62.5 | >100 | [6] |

Table 3: Dissociation Constants (Kd) of the Regulator ChlF1 with its Target DNA

| Target Gene Promoter | Dissociation Constant (Kd) (nM) | Reference |

| chlJ, chlF1, chlG, chlK | ~102-140 | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the chlorothricin/bromothricin biosynthetic pathway.

Gene Inactivation and Complementation

Objective: To determine the function of specific genes within the biosynthetic cluster.

Methodology:

-

Construction of Gene Deletion Mutants:

-

A PCR-targeting based gene replacement method is commonly used in Streptomyces.[11]

-

A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene, is constructed.

-

This cassette is introduced into Streptomyces antibioticus via intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002).[8]

-

Double-crossover homologous recombination events lead to the replacement of the target gene with the disruption cassette.

-

Mutants are selected based on the acquired antibiotic resistance and confirmed by PCR analysis and Southern blotting.[7]

-

-

Complementation of Mutants:

-

The wild-type copy of the inactivated gene, including its native promoter, is cloned into an integrative vector (e.g., pSET152).

-

The resulting plasmid is introduced into the mutant strain via conjugation.

-

Successful complementation is confirmed by the restoration of antibiotic production, which is analyzed by HPLC.[8]

-

Analysis of Antibiotic Production

Objective: To quantify the production of this compound/chlorothricin and related intermediates.

Methodology:

-

Sample Preparation:

-

Streptomyces antibioticus strains are cultured in a suitable production medium (e.g., TSB medium).

-

The fermentation broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate.

-

The organic extract is evaporated to dryness and redissolved in a suitable solvent (e.g., methanol) for analysis.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Samples are analyzed using a reverse-phase HPLC system.

-

A typical column used is a C18 column (e.g., Agilent ZORBAX SB-C18).[8]

-

A gradient elution program with solvents such as acetonitrile and water (often with a modifier like formic acid) is employed to separate the compounds.

-

Detection is performed using a UV detector at a wavelength appropriate for the compounds of interest.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

For structural confirmation and identification of intermediates, LC-MS is used.

-

This technique provides both retention time data and mass-to-charge ratio information, allowing for the unambiguous identification of compounds.[8]

-

Precursor Feeding Studies

Objective: To identify the building blocks of the this compound molecule.

Methodology:

-

Synthesis of Labeled Precursors:

-

Stable isotope-labeled precursors (e.g., [1-¹³C]acetate, [1,2-¹³C₂]acetate, [U-¹³C₃]glycerol) are synthesized or commercially obtained.

-

-

Administration to Cultures:

-

The labeled precursors are added to the culture medium of Streptomyces antibioticus at a specific time point during fermentation.

-

-

Isolation and Analysis of this compound:

-

After a suitable incubation period, this compound is isolated and purified from the culture.

-

The purified compound is subjected to ¹³C NMR spectroscopy.

-

The incorporation and position of the ¹³C labels in the this compound molecule are determined by analyzing the NMR spectrum, which reveals the origin of the carbon skeleton.[3][4]

-

In Vitro Characterization of Enzyme Activity

Objective: To determine the function and properties of individual enzymes in the biosynthetic pathway.

Methodology:

-

Heterologous Expression and Purification of Enzymes:

-

The gene encoding the target enzyme is cloned into an expression vector (e.g., pET vector) and overexpressed in a suitable host, typically E. coli.

-

The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using chromatography techniques such as Ni-NTA affinity chromatography.

-

-

Enzyme Assays:

-

The activity of the purified enzyme is tested in vitro by providing the necessary substrates and cofactors.

-

The reaction products are analyzed by methods such as HPLC, LC-MS, or spectrophotometry.

-

For regulatory proteins like ChlF1, DNA-binding activity can be assessed using Electrophoretic Mobility Shift Assays (EMSA) and DNase I footprinting.[8] The binding affinity can be quantified using techniques like Microscale Thermophoresis (MST).[8]

-

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for gene function analysis via knockout and complementation.

Conclusion

The biosynthesis of this compound in Streptomyces antibioticus is a testament to the remarkable versatility of microbial secondary metabolism. By leveraging the well-characterized chlorothricin pathway as a blueprint, this guide has provided a detailed overview of the genetic and enzymatic basis for the production of this halogenated macrolide. The interchangeability of halide ions by the halogenase ChlB4 not only explains the formation of this compound but also opens up exciting possibilities for the chemo- and bio-synthesis of novel halogenated analogs with potentially enhanced or altered biological activities. Further elucidation of the intricate regulatory networks and the precise catalytic mechanisms of the biosynthetic enzymes will undoubtedly pave the way for the rational design and production of new and improved spirotetronate antibiotics.

References

- 1. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the macrolide antibiotic chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further studies on the biosynthesis of chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 8. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of Bromothricin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Bromothricin, leveraging data from its analogue, Chlorothricin. It is designed to assist researchers and professionals in drug development in understanding the structural characterization of this complex polyketide antibiotic.

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry of Chlorothricin Analogue

| Ion | Observed m/z | Molecular Formula |

| [M-H]⁻ (Chlorothricin) | 953.0 | C₅₀H₆₂ClO₁₆⁻ |

| [M-H]⁻ (Deschloro-chlorothricin) | 919.0 | C₅₀H₆₃O₁₆⁻ |

| [M-H]⁻ (Demethylsalicyloyl-CHL) | 771.3 | C₄₁H₅₅O₁₄⁻ |

Note: The mass spectrum of this compound would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.

Experimental Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: An Agilent 1100 High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Shimadzu LCMS-2010A) is a suitable setup.[1]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 × 250 mm, 5 µm) is typically used for the separation of macrolide antibiotics.[2]

-

Mobile Phase: A gradient elution is often employed, using a mixture of buffer A (e.g., water with 0.1% formic acid) and buffer B (e.g., acetonitrile with 0.1% formic acid).

-

Elution Profile: A typical gradient might be a linear gradient from 15% to 95% buffer B over a set period, followed by a wash and re-equilibration step.[3]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for this class of compounds.

-

Fragmentor Voltage: A fragmentor voltage of around 130 V can be applied to induce fragmentation for structural analysis.[3]

-

Scanning Range: A mass-to-charge ratio (m/z) scanning range of 150–1600 is appropriate to capture the molecular ion and its fragments.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.

Data Presentation: ¹H and ¹³C NMR of Chlorothricin Analogue

While a complete, assigned NMR dataset for Chlorothricin is not available in the provided search results, feeding experiments using ¹³C-labeled precursors have been instrumental in elucidating its biosynthetic pathway.[4] A full structural elucidation would require a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, to assign all proton and carbon signals.

Experimental Protocols: NMR Spectroscopy of Polyketides

-

Sample Preparation:

-

The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for increased sensitivity and resolution, which is crucial for complex natural products.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical shifts, integration (number of protons), and coupling constants (connectivity of neighboring protons).

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. Proton-decoupled spectra are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information on the stereochemistry and conformation of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems.

Data Presentation: UV-Vis Spectroscopy of Chlorothricin Analogue

The UV spectrum of Chlorothricin and its analogues is typically monitored at a detection wavelength of 222 nm during HPLC analysis.[2][3] The presence of conjugated systems in the chlorothricin structure gives rise to characteristic absorption maxima. A detailed spectrum with molar absorptivity values would require experimental determination.

Experimental Protocols: UV-Visible Spectroscopy

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

-

Sample Preparation: The purified compound is dissolved in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration.

-

Measurement: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at this wavelength are determined. The molar absorptivity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Infrared Spectroscopy of Chlorothricin Analogue

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl, carboxylic acid) | 3500-3200 (broad) |

| C-H stretch (alkane, alkene) | 3100-2850 |

| C=O stretch (ester, ketone, carboxylic acid) | 1750-1650 (strong) |

| C=C stretch (alkene, aromatic) | 1680-1600 |

| C-O stretch (ester, ether, alcohol) | 1300-1000 |

Experimental Protocols: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Samples: Can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is finely ground with KBr and pressed into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Liquid Samples: A drop of the sample can be placed between two salt plates.

-

-

Measurement: The sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mandatory Visualizations

Biosynthetic Workflow of Chlorothricin

The following diagram illustrates the proposed biosynthetic pathway for the assembly of Chlorothricin, which is expected to be highly similar for this compound.

Caption: Proposed biosynthetic pathway of Chlorothricin/Bromothricin.

Signaling Pathway for Chlorothricin Biosynthesis Regulation

The biosynthesis of Chlorothricin is regulated by a TetR-family transcriptional regulator, ChlF1. This signaling cascade likely applies to this compound as well.

Caption: ChlF1-mediated regulatory signaling in Chlorothricin biosynthesis.[3][5]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Biosynthesis of the macrolide antibiotic chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of Bromothricin

Disclaimer: Direct experimental data for Bromothricin is limited in publicly accessible literature. This guide leverages available information on its closely related analogue, Chlorothricin, to provide a comprehensive understanding of this compound's expected properties. It is explicitly noted where data pertains to Chlorothricin as a proxy.

Introduction

This compound is a macrolide antibiotic belonging to the spirotetronate class of natural products. It is a directed biosynthetic analogue of Chlorothricin, produced by the bacterium Streptomyces antibioticus when its fermentation medium is supplemented with potassium bromide. The bromine atom replaces the chlorine atom found in Chlorothricin, leading to a structurally similar compound with anticipated analogous biological activities. This guide provides a detailed overview of the core physicochemical and biological properties of this compound, primarily based on the extensive research conducted on Chlorothricin.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₀H₆₃BrO₁₆ | [1][2] |

| Molecular Weight | 999.94 g/mol | [2] |

| Appearance | Solid (inferred) | N/A |

| Purity | >95% (commercially available) | [2] |

Biological Activity

This compound is expected to exhibit a biological activity profile similar to that of Chlorothricin, which is known to inhibit several key metabolic enzymes and display antibacterial properties.

Mechanism of Action

The proposed mechanism of action for this compound, based on studies of Chlorothricin, involves the inhibition of crucial enzymes in metabolic pathways. Chlorothricin has been shown to be an inhibitor of pyruvate carboxylase and malate dehydrogenase.[3][4] Pyruvate carboxylase is a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. Its inhibition disrupts major metabolic fluxes within the cell.

dot

Caption: Proposed inhibitory action of this compound on key metabolic enzymes.

Antibacterial Spectrum

Chlorothricin has demonstrated activity primarily against Gram-positive bacteria. A study comparing Chlorothricin (CHL) and its deschloro analogue (des-CHL) provides insight into the expected activity of this compound. Given that the bromo- and chloro-substituents are often interchangeable in terms of biological activity, this compound's potency is likely to be comparable to that of Chlorothricin.

Table 1: Minimum Inhibitory Concentration (MIC) of Chlorothricin and Deschloro-chlorothricin against Gram-Positive Bacteria [3]

| Organism | Chlorothricin (µg/mL) | Deschloro-chlorothricin (µg/mL) |

| Bacillus subtilis | 31.25 | 62.5 |

| Bacillus cereus | 62.5 | 125 |

| Staphylococcus aureus | 100 | 200 |

Experimental Protocols

Biosynthesis and Isolation of this compound

This compound is produced by Streptomyces antibioticus through directed biosynthesis. The general workflow for its production and isolation is outlined below, based on established protocols for Chlorothricin.[5]

dot

Caption: General workflow for the production and isolation of this compound.

Detailed Methodology (based on Chlorothricin production): [5]

-

Strain and Culture Conditions: Streptomyces antibioticus is grown on a suitable agar medium (e.g., MS agar) for spore preparation.

-

Seed Culture: A spore suspension is inoculated into a seed medium (e.g., YEME medium) and incubated for 48 hours at 28°C with shaking.

-

Production Culture: The seed culture is transferred to a fermentation medium. For this compound production, this medium is supplemented with potassium bromide. The culture is incubated for 7 days at 28°C.

-

Extraction: The mycelia are harvested and extracted with methanol to obtain a crude extract containing this compound.

-

Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification. A C18 column is typically used with a gradient of an appropriate solvent system (e.g., acetonitrile/water).

Analytical Characterization

The purified this compound can be characterized using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): [6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength of 222 nm.

Mass Spectrometry (MS): [6]

-

Ionization: Electrospray ionization (ESI) is a suitable method.

-

Expected Mass: The protonated molecule [M+H]⁺ would be expected around m/z 1000.94.

Spectroscopic Data (Inferred from Chlorothricin)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complexity of the molecule leads to a crowded NMR spectrum. The assignment of the ¹³C NMR spectrum of Chlorothricin has been reported.[7][8] The ¹H NMR spectrum would be similarly complex, with numerous overlapping signals in the aliphatic and aromatic regions.

Infrared (IR) Spectroscopy

The IR spectrum of Chlorothricin is expected to show characteristic absorption bands for its functional groups.[7]

Table 2: Expected IR Absorption Bands for this compound (based on Chlorothricin)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl groups) |

| ~2950 | C-H (aliphatic) |

| ~1780, ~1715, ~1690 | C=O (ester, ketone, lactone) |

| ~1645, ~1620 | C=C (alkene) |

Mass Spectrometry (MS)

The mass spectrum of Chlorothricin shows a characteristic isotopic pattern due to the presence of the chlorine atom. For this compound, a different and also characteristic isotopic pattern for bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be observed. The high-resolution mass spectrum would be crucial for confirming the elemental composition.

Biosynthetic Pathway

The biosynthesis of the spirotetronate core of this compound is expected to follow the same pathway as Chlorothricin, which has been studied in detail.[4][9] The pathway involves a type I polyketide synthase (PKS) and a series of tailoring enzymes.

dot

Caption: A simplified overview of the key steps in the biosynthesis of this compound.

Conclusion

This compound, as a close analogue of Chlorothricin, holds potential as an antibiotic with a mechanism of action centered on the disruption of key metabolic pathways. While specific experimental data for this compound is scarce, the extensive knowledge of Chlorothricin provides a solid foundation for understanding its chemical and biological properties. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential.

References

- 1. This compound [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]

- 6. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of the macrolide antibiotic chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Natural Function of Bromothricin in Streptomyces Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromothricin, a brominated macrolide antibiotic, is a directed biosynthetic analogue of the more extensively studied chlorothricin, produced by the soil bacterium Streptomyces antibioticus Tü 99. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the natural function of this compound within the metabolic and regulatory networks of its producing organism. By drawing strong inferences from its chlorinated counterpart, this document outlines its biosynthesis, regulation, and physiological role, offering valuable insights for researchers in natural product discovery and antibiotic development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a vast array of secondary metabolites, including a majority of the clinically relevant antibiotics.[1] The biosynthesis of these compounds is tightly regulated and often linked to the organism's developmental cycle and response to environmental cues.[1] this compound is a member of the spirotetronate family of antibiotics, a class of polyketides known for their complex structures and diverse biological activities.[2][3] It is produced by Streptomyces antibioticus Tü 99 when the fermentation medium is supplemented with potassium bromide, leading to the preferential incorporation of bromine over chlorine by the halogenase enzyme in the chlorothricin biosynthetic pathway. Given the direct biosynthetic relationship and structural similarity, the natural function of this compound is inferred to be analogous to that of chlorothricin.

The primary biological activity of chlorothricin, and by extension this compound, is the inhibition of several Gram-positive bacteria.[2] Within the producing organism, these molecules also act as signaling compounds, playing a role in the autoregulation of their own biosynthetic pathway. This dual function as both a weapon against competing microbes and a self-regulating molecule highlights the intricate metabolic strategies employed by Streptomyces.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound follows the pathway established for chlorothricin, with the key difference being the halogenation step. The biosynthetic gene cluster for chlorothricin in Streptomyces antibioticus DSM 40725 has been identified and characterized.[4]

Key Regulatory Proteins

The regulation of the this compound/chlorothricin biosynthetic gene cluster is complex, involving at least two key cluster-situated regulators:

-

ChlF1: A TetR family regulator that acts as a bifunctional transcriptional regulator. It represses the transcription of several genes within the cluster, including its own, and activates at least one other. The end product, chlorothricin (and presumably this compound), as well as its biosynthetic intermediates, can act as signaling molecules that modulate the DNA-binding activity of ChlF1.

-

ChlF2: A Streptomyces antibiotic regulatory protein (SARP) family activator. ChlF2 is essential for the biosynthesis of chlorothricin, and its overexpression leads to a significant increase in production.[2]

Signaling Pathway

The current understanding of the regulatory network suggests that ChlF1 and ChlF2 are key players in controlling the output of the biosynthetic pathway. The final product and its precursors create a feedback loop by interacting with ChlF1, allowing the cell to modulate production based on the extracellular concentration of the antibiotic.

Quantitative Data

Due to the limited research specifically on this compound, the following quantitative data is for chlorothricin and serves as a strong proxy.

Table 1: Production Yields of Chlorothricin in Streptomyces antibioticus

| Strain / Condition | Production Yield | Reference |

| Wild-Type (DSM 40725) | Baseline | [2] |

| chlF2 Overexpression | 840% increase vs. Wild-Type | [2] |

| chlF2 Overexpression + chlB4 (halogenase) Overexpression + NaCl | 41% increase vs. chlF2 Overexpression | [2] |

| Wild-Type in airlift fermenter (chemically defined medium) | ~300 mg/L (simocyclinone D8, another antibiotic) | [5] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Chlorothricin

| Target Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 31.25 | [2] |

| Bacillus cereus | 31.25 | [2] |

| Staphylococcus aureus | 31.25 | [2] |

Experimental Protocols

The following are generalized protocols adapted from methodologies used in the study of chlorothricin and other Streptomyces secondary metabolites.

Fermentation and Production of this compound

This protocol is for the production of this compound in a laboratory setting.

-

Seed Culture Preparation: Inoculate a spore suspension of Streptomyces antibioticus Tü 99 into a 250 mL flask containing 50 mL of YEME medium. Incubate for 48 hours at 28°C on a rotary shaker at 220 rpm.

-

Fermentation: Inoculate the seed culture into the fermentation medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8) supplemented with a sterile solution of potassium bromide to a final concentration of 0.1-0.5 g/L.

-

Incubation: Grow cultures at 28°C for 7 days with shaking.

-

Extraction: Harvest the culture and extract the metabolites with an equal volume of methanol.

-

Analysis: Analyze the extract for this compound production using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of this compound

This protocol outlines the analytical method for detecting and quantifying this compound.

-

Instrumentation: Use a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Detection: Monitor the elution profile at a wavelength of 222 nm.[2]

-

Quantification: Use a purified standard of this compound or chlorothricin to generate a standard curve for quantification.

Gene Disruption in Streptomyces antibioticus

This protocol is a generalized method for creating gene knockouts to study gene function.

-

Construct Design: Design a disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., chlF1 or chlF2).

-

Vector Construction: Clone the disruption cassette into a suitable E. coli-Streptomyces shuttle vector.

-

Conjugation: Transfer the vector from an E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces antibioticus via intergeneric conjugation.

-

Selection of Exconjugants: Select for Streptomyces colonies that have integrated the vector by plating on a medium containing the appropriate antibiotic.

-

Verification: Confirm the double-crossover homologous recombination event and the deletion of the target gene by PCR and Southern blotting.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to study the binding of regulatory proteins like ChlF1 to their target DNA sequences.

-

Protein Purification: Overexpress and purify the regulatory protein (e.g., His-tagged ChlF1) from E. coli or Streptomyces.

-

Probe Labeling: Synthesize and label a short DNA probe (20-50 bp) corresponding to the promoter region of a target gene with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with varying concentrations of the purified regulatory protein in a binding buffer. To test the effect of ligands, add this compound or its precursors to the reaction.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Detection: Visualize the bands by chemiluminescence or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding.

References

- 1. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Microbial growth and production kinetics of Streptomyces antibioticus Tü 6040 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Novelty of Bromothricin's Molecular Scaffold: A Technical Guide for Drug Development Professionals

Introduction

Bromothricin, a member of the spirotetronate class of antibiotics, presents a compelling molecular scaffold for drug discovery and development. As a directed biosynthetic analogue of the well-studied antibiotic chlorothricin, this compound offers a unique opportunity to explore the impact of targeted halogenation on biological activity.[1][2] This technical guide provides an in-depth exploration of the novelty of this compound's core structure, its mechanism of action, and the experimental protocols relevant to its study, tailored for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, the extensive research on its parent compound, chlorothricin, provides a robust framework for understanding its potential.

The Spirotetronate Scaffold: A Unique Chemical Architecture

The core of this compound's novelty lies in its spirotetronate scaffold, a complex polyketide structure produced by Streptomyces antibioticus.[3] This intricate architecture is characterized by several key features that distinguish it from more common antibiotic classes:

-

Spirocyclic System: The defining feature is a tetronic acid moiety spiro-linked to a cyclohexene ring. This creates a rigid, three-dimensional structure that is crucial for its biological activity.

-

Trans-Decalin System: The scaffold incorporates a trans-fused decalin ring system, further contributing to its conformational rigidity and presenting a unique topology for molecular interactions.

-

Macrocyclic Ring: These elements are embedded within a large macrolide ring, a feature common to many potent antibiotics.

-

Glycosylation: The scaffold is typically adorned with one or more deoxy-sugar residues. These sugar moieties are often critical for target recognition and binding, as well as for the overall solubility and pharmacokinetic properties of the molecule.[4][5]

-

Halogenation: In this compound, a bromine atom replaces the chlorine atom found in chlorothricin on a substituted 6-methylsalicylic acid moiety.[2] This specific halogenation is achieved through precursor-directed biosynthesis and offers a handle for medicinal chemists to modulate the compound's properties.

The biosynthesis of this complex scaffold is a testament to the intricate enzymatic machinery of Streptomyces. It proceeds through a type I polyketide synthase (PKS) pathway, culminating in a remarkable intramolecular Diels-Alder reaction that forms the characteristic spiro-linked ring system.[3][6] This biosynthetic strategy is a source of inspiration for synthetic chemists aiming to create novel analogs.

Biological Activity and Mechanism of Action

This compound is reported to exhibit similar properties to chlorothricin, which is known to have both antibacterial and antitumor activities.[2] The primary mechanism of action for chlorothricin is the inhibition of pyruvate carboxylase (PC), a key enzyme in gluconeogenesis and anaplerosis.[2][4][7]

Inhibition of Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[8][9] This two-step reaction is crucial for replenishing the tricarboxylic acid (TCA) cycle and for providing precursors for biosynthesis.

Chlorothricin acts as a non-competitive inhibitor of pyruvate carboxylase, suggesting that it binds to an allosteric site rather than the active site.[4] This interaction is thought to induce a conformational change in the enzyme, leading to a loss of catalytic activity. The inhibition is observed across enzymes from various species, including rat liver, chicken liver, and the bacterium Azotobacter vinelandii.[4]

The following diagram illustrates the proposed mechanism of pyruvate carboxylase and its inhibition by this compound (represented by its class).

Quantitative Data on Biological Activity

Table 1: Inhibition of Pyruvate Carboxylase by Chlorothricin

| Enzyme Source | IC50 (mM) |

| Rat Liver | 0.26[4] |

| Chicken Liver | 0.12[4] |

| Azotobacter vinelandii | 0.5[4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Chlorothricin against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 31.25[10] |

| Bacillus cereus | 31.25[10] |

| Staphylococcus aureus | 31.25[10] |

Table 3: Cytotoxic Activity of Chlorothricin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Human lung carcinoma | ~25[10] |

| Calu-3 | Human lung adenocarcinoma | ~50[10] |

| HepG2 | Human hepatocellular carcinoma | >100[10] |

| MCF-7 | Human breast adenocarcinoma | ~50[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.[11][12] The broth microdilution method is a common and reliable technique.[5]

Methodology:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[13]

Pyruvate Carboxylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of pyruvate carboxylase. The activity is typically monitored by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase, which can be measured spectrophotometrically.[14]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, NaHCO3, pyruvate, NADH, and a coupling enzyme (malate dehydrogenase).

-

Enzyme and Inhibitor Incubation: Pre-incubate the purified pyruvate carboxylase enzyme with varying concentrations of this compound for a defined period at a specific temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15][16]

Conclusion

The molecular scaffold of this compound, a halogenated spirotetronate, represents a fascinating and underexplored area of chemical space for antibiotic and anticancer drug discovery. Its unique three-dimensional structure, biosynthetically crafted through an elegant intramolecular Diels-Alder reaction, provides a rigid framework for potent and selective biological activity. The established mechanism of action of its parent compound, chlorothricin, as an allosteric inhibitor of the crucial metabolic enzyme pyruvate carboxylase, highlights a promising target for therapeutic intervention. The provided quantitative data for chlorothricin serves as a valuable benchmark for the anticipated potency of this compound. The detailed experimental protocols offer a practical guide for researchers to further investigate the biological properties of this intriguing natural product. Further exploration of this compound and the generation of novel analogues based on its scaffold hold significant promise for the development of next-generation therapeutics.

References

- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure, mechanism and regulation of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. litfl.com [litfl.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Regulation of the structure and activity of pyruvate carboxylase by acetyl CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IC50 Calculator | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Bromothricin from Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromothricin is a polyketide antibiotic that belongs to the spirotetronate family, structurally analogous to chlorothricin. It is produced by the bacterium Streptomyces antibioticus through directed biosynthesis when the culture medium is supplemented with potassium bromide.[1] The bromide ion is incorporated into the molecular structure in place of chlorine, resulting in the formation of this compound.[1] This document provides detailed protocols for the cultivation of Streptomyces antibioticus and the subsequent extraction and purification of this compound from the fermentation broth. Due to the limited availability of specific extraction data for this compound, the methodologies presented here are based on established protocols for the closely related and well-documented compound, chlorothricin, which is also produced by S. antibioticus.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the development of an effective extraction and purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₃BrO₁₆ | [3] |

| Molecular Weight | 999.94 g/mol | [3] |

| Class | Polyketide, Spirotetronate | [1] |

| Producing Organism | Streptomyces antibioticus | [1] |

Experimental Protocols

Part 1: Cultivation of Streptomyces antibioticus for this compound Production

This protocol details the preparation of seed and fermentation cultures of S. antibioticus for the production of this compound. To induce the production of this compound, the fermentation medium should be supplemented with potassium bromide.

1.1 Seed Culture Preparation

-

Prepare YEME medium containing:

-

Yeast Extract: 3 g/L

-

Tryptone: 5 g/L

-

Malt Extract: 3 g/L

-

Sucrose: 340 g/L

-

MgCl₂: 5 mM

-

Glucose: 10 g/L

-

Glycine: 5 g/L

-

-

Inoculate a spore suspension of S. antibioticus into a 250 mL flask containing 50 mL of sterile YEME medium.[2]

-

Incubate the flask for 48 hours at 28°C in a rotary shaker at 220 rpm.[2]

1.2 Fermentation for this compound Production

-

Prepare the fermentation medium consisting of:

-

Cold-pressed Soybean Flour: 20 g/L

-

Mannitol: 20 g/L

-

CaCO₃: 2 g/L

-

Potassium Bromide (KBr): 1 g/L (This is the key supplement for this compound production)

-

-

Adjust the pH of the medium to 6.8 before sterilization.[2]

-

Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubate the culture at 28°C for 7 days with continuous agitation.[2]

Part 2: Extraction of this compound from Culture Broth

This protocol describes a solvent-based extraction method to isolate this compound from the fermentation culture.

2.1 Materials and Reagents

-

Methanol

-

Ethyl Acetate

-

Centrifuge

-

Rotary Evaporator

2.2 Extraction Procedure

-